4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine
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Overview
Description
4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine is a useful research compound. Its molecular formula is C18H25N9O and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.21820645 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
Several studies have focused on the synthesis and biological evaluation of novel derivatives that share structural motifs with the specified compound, particularly those incorporating 1,2,4-triazole and piperidine groups. These compounds have been shown to exhibit significant antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and demonstrated excellent antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticancer Research
Compounds bearing 1,2,4-triazole and piperidine motifs have also been studied for their potential anticancer activities. Molecular docking studies and analyses of molecular stability and conformational aspects suggest that these derivatives could act as effective inhibitors against specific cancer targets, such as the Epidermal Growth Factor Receptor (EGFR), indicating a possible role in anticancer drug development (Karayel, 2021).
Synthesis and Structural Studies
Research into the synthesis of related compounds, such as those incorporating azole rings and piperidine, has been extensive, aiming to develop novel molecules with potential therapeutic applications. For example, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving piperidine in refluxing ethanol has been reported, highlighting the versatility of these chemical frameworks in drug design and development (Goli-Garmroodi et al., 2015).
Ligand Design for Bioactive Molecules
The design and synthesis of ligands based on 1,2,4-triazole and piperidine units for binding to metal ions demonstrate the application of such compounds in medicinal chemistry and bioinorganic chemistry. These studies pave the way for the development of metal-based drugs and diagnostic agents, showcasing the chemical versatility and applicability of these frameworks (Mundwiler, Kündig, Ortner, & Alberto, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[4-ethyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N9O/c1-3-27-16(10-25-9-6-20-14(25)2)22-23-18(27)15-4-7-24(8-5-15)17(28)11-26-13-19-12-21-26/h6,9,12-13,15H,3-5,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAJMETUWHFWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)CN3C=NC=N3)CN4C=CN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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